L-Thymidine

Description

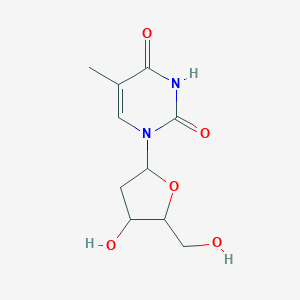

Structure

2D Structure

3D Structure

Properties

CAS No. |

16053-52-4 |

|---|---|

Molecular Formula |

C10H14N2O5 |

Molecular Weight |

242.23 g/mol |

IUPAC Name |

1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7-,8-/m1/s1 |

InChI Key |

IQFYYKKMVGJFEH-BWZBUEFSSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Other CAS No. |

50-89-5 3424-98-4 |

Pictograms |

Irritant |

Synonyms |

1-(2'-deoxy-beta-D-threo-pentofuranosyl)thymine 1-(2'-deoxy-beta-threopentofuranosyl)thymine 1-DPFT |

Origin of Product |

United States |

Foundational & Exploratory

L-Thymidine: A Chiral Anomaly in the World of DNA

An In-depth Technical Guide on the Core Properties and Therapeutic Potential of L-Thymidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the fundamental properties of this compound, the unnatural enantiomer of the canonical DNA nucleoside, D-Thymidine. While not a component of natural DNA, this compound and its analogs have garnered significant interest in the field of drug development, particularly as antiviral agents. This document provides a comprehensive overview of the stereochemical differences between L- and D-Thymidine, their differential interactions with viral and human enzymes, and the mechanism of action underlying the therapeutic potential of L-nucleosides. Key biochemical data are presented in tabular format for direct comparison, and detailed experimental protocols for enzymatic assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the concepts discussed.

Introduction: The Enantiomeric Dichotomy of Thymidine

Deoxyribonucleic acid (DNA) is the blueprint of life, composed of four fundamental nucleosides: deoxyadenosine, deoxyguanosine, deoxycytidine, and deoxythymidine. The stereochemistry of the deoxyribose sugar moiety in these naturally occurring nucleosides is exclusively in the D-configuration.[1] this compound, the mirror image or enantiomer of D-Thymidine, possesses the same chemical formula but a different spatial arrangement of its atoms.[1] This seemingly subtle difference in chirality has profound biological consequences, rendering this compound incompatible with the machinery of DNA replication and repair in human cells. However, this very property makes it a promising candidate for therapeutic intervention, particularly in antiviral therapies.[2]

Stereochemistry and Structural Properties

The key distinction between D-Thymidine and this compound lies in the chirality of the deoxyribose sugar ring. In D-Thymidine, the substituents on the chiral carbons of the sugar are arranged in a "right-handed" orientation, whereas in this compound, they are in a "left-handed" orientation.[1] This structural inversion is depicted in the diagram below.

Caption: Structural comparison of D-Thymidine and this compound.

This difference in stereochemistry does not significantly alter the fundamental chemical properties such as molecular weight and melting point, but it dramatically affects how these molecules interact with chiral biological macromolecules like enzymes.

Biochemical Interactions and Mechanism of Action

The therapeutic potential of this compound and other L-nucleoside analogs stems from their differential metabolism and incorporation by viral and human enzymes. The central mechanism revolves around two key classes of enzymes: thymidine kinases and DNA polymerases.

Phosphorylation by Thymidine Kinase

For any nucleoside to be incorporated into a growing DNA chain, it must first be phosphorylated to its triphosphate form. This process is initiated by thymidine kinase (TK). A critical discovery was that while human TK is highly specific for D-nucleosides, some viral TKs, such as that from Herpes Simplex Virus type 1 (HSV-1), exhibit a lack of stereospecificity and can efficiently phosphorylate this compound to this compound monophosphate (L-TMP).[2][3]

Caption: Phosphorylation pathways of this compound in viral vs. human cells.

This selective phosphorylation is the first step in the targeted antiviral activity of this compound.

Incorporation by DNA Polymerase and Chain Termination

Once converted to this compound triphosphate (L-TTP), the nucleoside analog can act as a substrate for DNA polymerases. While human DNA polymerases show a strong preference for D-nucleotides and are poor substrates for L-nucleotides, some viral reverse transcriptases and DNA polymerases can recognize and incorporate L-TTP into the growing viral DNA strand.[4] The incorporation of an L-nucleotide often leads to chain termination, as the incorrect stereochemistry of the sugar moiety prevents the formation of a phosphodiester bond with the next incoming nucleotide.[5][6] This effectively halts viral DNA replication.

Caption: L-TTP as a chain terminator in viral DNA synthesis.

Quantitative Biochemical Data

The following tables summarize key quantitative data comparing the interaction of this compound and its derivatives with relevant enzymes.

Table 1: Kinetic Parameters for Phosphorylation by Thymidine Kinase

| Substrate/Inhibitor | Enzyme | Km (µM) | Ki (µM) | Reference |

| D-Thymidine | HSV-1 TK | 2.8 | - | [2] |

| This compound | HSV-1 TK | - | 2 | [2] |

| This compound | Human TK | Not a substrate | >1000 | [3] |

Table 2: Kinetic Parameters for Incorporation by DNA Polymerases

| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | Reference |

| D-ddTTP | HIV Reverse Transcriptase | 0.2 | - | [4] |

| L-ddTTP | HIV Reverse Transcriptase | 10 | - | [4] |

| D-ddTTP | E. coli DNA Polymerase I (Klenow) | 0.5 | - | [4] |

| L-ddTTP | E. coli DNA Polymerase I (Klenow) | 35 | - | [4] |

| dTTP | E. coli DNA Polymerase I (Klenow) | - | 100% (relative) | [4] |

| L-ddTTP | E. coli DNA Polymerase I (Klenow) | - | 0.1% (relative) | [4] |

Experimental Protocols

Assay for Thymidine Kinase Activity

This protocol describes a method to determine the kinetic parameters of thymidine kinase phosphorylation of D- and this compound.

Materials:

-

Purified thymidine kinase (viral or human)

-

[³H]-D-Thymidine or [³H]-L-Thymidine

-

ATP

-

MgCl₂

-

Tris-HCl buffer (pH 7.5)

-

DEAE-cellulose filter discs

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, ATP, and MgCl₂.

-

Add varying concentrations of [³H]-D-Thymidine or [³H]-L-Thymidine to the reaction mixture.

-

Initiate the reaction by adding the purified thymidine kinase.

-

Incubate the reaction at 37°C for a defined period (e.g., 10, 20, 30 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto DEAE-cellulose filter discs.

-

Wash the filter discs extensively with ethanol to remove unreacted [³H]-thymidine.

-

Dry the filter discs and measure the radioactivity corresponding to the phosphorylated [³H]-thymidine monophosphate using a scintillation counter.

-

Calculate the initial reaction velocities at each substrate concentration and determine the Km and Vmax values using a Lineweaver-Burk or Michaelis-Menten plot. For inhibition studies, perform the assay with a constant concentration of [³H]-D-Thymidine and varying concentrations of this compound to determine the Ki.

DNA Polymerase Inhibition Assay (Chain Termination)

This protocol outlines a method to assess the ability of this compound triphosphate to inhibit DNA synthesis and act as a chain terminator.

Materials:

-

Purified DNA polymerase (e.g., HIV reverse transcriptase)

-

Single-stranded DNA template

-

A complementary DNA primer labeled with a fluorescent dye or radioisotope

-

dATP, dGTP, dCTP, dTTP

-

This compound triphosphate (L-TTP)

-

Reaction buffer containing MgCl₂

-

Denaturing polyacrylamide gel electrophoresis (PAGE) system

-

Gel imaging system

Procedure:

-

Anneal the labeled primer to the single-stranded DNA template.

-

Prepare reaction mixtures containing the primer-template complex, reaction buffer, dATP, dGTP, and dCTP.

-

In separate reactions, add:

-

a) dTTP (positive control for elongation)

-

b) A known chain terminator like ddTTP (positive control for termination)

-

c) Varying concentrations of L-TTP

-

-

Initiate the reactions by adding the DNA polymerase.

-

Incubate the reactions at the optimal temperature for the polymerase for a specific time.

-

Stop the reactions by adding a stop solution (e.g., containing EDTA and formamide).

-

Denature the DNA fragments by heating.

-

Separate the DNA fragments by size using denaturing PAGE.

-

Visualize the DNA fragments using a gel imaging system. The presence of shorter DNA fragments in the lanes containing L-TTP indicates its incorporation and subsequent chain termination.

Caption: Workflow for DNA polymerase inhibition assay.

Applications in Drug Development

The unique biochemical properties of this compound and other L-nucleosides have made them a cornerstone of antiviral drug development. Lamivudine (3TC) and Telbivudine (LdT) are prominent examples of L-nucleoside analogs that have been successfully developed as antiviral drugs against HIV and Hepatitis B virus (HBV), respectively.[7] The principle of selective activation by viral enzymes and subsequent chain termination of viral DNA synthesis provides a powerful strategy for developing therapies with high efficacy and low host toxicity.

Conclusion

This compound, while an anomaly in the context of natural DNA, represents a paradigm of rational drug design. Its stereochemical difference from the natural D-Thymidine is the key to its therapeutic potential. By exploiting the enzymatic differences between host and pathogen, L-nucleoside analogs like this compound can selectively inhibit viral replication with minimal impact on the host's cellular processes. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working to harness the therapeutic power of these "unnatural" nucleosides in the ongoing fight against viral diseases.

References

- 1. azolifesciences.com [azolifesciences.com]

- 2. This compound is phosphorylated by herpes simplex virus type 1 thymidine kinase and inhibits viral growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Beta-L-thymidine 5'-triphosphate analogs as DNA polymerase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 6. 4'C-ethynythis compound acts as a chain terminator during DNA-synthesis catalyzed by HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The role of L-Thymidine in the DNA salvage pathway

An In-Depth Technical Guide to the Role of L-Thymidine in the DNA Salvage Pathway

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The DNA salvage pathway provides an alternative route to de novo synthesis for the generation of deoxynucleoside triphosphates (dNTPs) required for DNA synthesis and repair. This pathway recycles pre-existing nucleosides, such as thymidine. A key enzyme in this process is Thymidine Kinase (TK), which catalyzes the initial phosphorylation of thymidine. While the naturally occurring enantiomer is D-Thymidine, its synthetic stereoisomer, this compound, plays a unique and pivotal role in biomedical research and therapeutics. This is not due to its participation in the endogenous human salvage pathway—for which it is a poor substrate—but rather its selective and efficient phosphorylation by viral thymidine kinases, particularly from Herpes Simplex Virus (HSV). This differential substrate specificity forms the cornerstone of suicide gene therapy strategies for cancer and enables non-invasive imaging of viral gene expression. This guide details the biochemical basis for this compound's role, presents comparative quantitative data, outlines key experimental protocols, and provides visual diagrams of the underlying pathways and workflows.

The Core Mechanism: DNA Salvage and the Role of Thymidine Kinase

Cells utilize two primary pathways to produce deoxythymidine triphosphate (dTTP): the de novo pathway and the salvage pathway.[1] The de novo pathway synthesizes nucleotides from simpler precursor molecules, while the salvage pathway is a more energy-efficient process that recycles nucleosides derived from the degradation of DNA and RNA.[2][3]

The central reaction in the thymidine salvage pathway is the phosphorylation of deoxythymidine (dT) to deoxythymidine monophosphate (dTMP). This reaction is catalyzed by the enzyme Thymidine Kinase (TK). Subsequently, dTMP is further phosphorylated to deoxythymidine diphosphate (dTDP) by thymidylate kinase and finally to deoxythymidine triphosphate (dTTP) by nucleoside diphosphate kinase, making it available for incorporation into DNA.[1][3][4]

Mammalian cells express two main isoenzymes of thymidine kinase:

-

Thymidine Kinase 1 (TK1): A cytosolic enzyme whose expression is tightly regulated and linked to the cell cycle, with activity peaking during the S phase (DNA synthesis phase).[2][5] Its primary role is to provide dTTP for nuclear DNA replication.[2]

-

Thymidine Kinase 2 (TK2): A mitochondrial enzyme that is constitutively expressed (cell cycle-independent).[2][5] TK2 is responsible for providing the nucleotide pools necessary for mitochondrial DNA (mtDNA) synthesis and repair.[6][7]

Stereospecificity of Mammalian vs. Viral Thymidine Kinases

The natural form of thymidine is D-β-deoxythymidine (D-Thymidine). Mammalian TK1 and TK2 exhibit strong stereospecificity and are generally unable to efficiently phosphorylate the unnatural enantiomer, L-β-deoxythymidine (this compound).[8] this compound is therefore considered a poor or non-substrate for the endogenous human salvage pathway.

In stark contrast, the thymidine kinase encoded by the Herpes Simplex Virus (HSV-TK) displays exceptionally broad substrate specificity.[2][4][9] It lacks the stringent stereospecificity of its mammalian counterparts and can efficiently phosphorylate a wide range of nucleoside analogs, including this compound.[8] This fundamental difference in substrate recognition is the key to this compound's utility in modern biotechnology.

Quantitative Data: Enzyme-Substrate Kinetics

The differential phosphorylation of D- and this compound is best illustrated by comparing the kinetic parameters of the relevant enzymes. While comprehensive kinetic data for this compound with all kinases is sparse, available studies highlight the dramatic difference in affinity, particularly for HSV-1 TK.

| Enzyme | Substrate | Km / Ki (µM) | Vmax / kcat | Catalytic Efficiency (kcat/Km) | Reference |

| Human TK1 (Cytosolic) | D-Thymidine | ~5 | - | - | [10] |

| This compound | Not efficiently phosphorylated | Negligible | - | [8] | |

| Human TK2 (Mitochondrial) | D-Thymidine | ~0.5 (apparent negative cooperativity) | - | - | [11] |

| This compound | Not efficiently phosphorylated | Negligible | - | [8] | |

| HSV-1 TK | D-Thymidine | 0.38 - 2.8 | 40.3 s⁻¹ | 106 s⁻¹µM⁻¹ | [4][12] |

| This compound | ~2.0 (Ki) | Efficiently phosphorylated | High (comparable to D-Thymidine) | [12] | |

| Ganciclovir (GCV) | 47.6 | 55.2 s⁻¹ | 1.16 s⁻¹µM⁻¹ | [4][12] | |

| Acyclovir (ACV) | 417 | 25.1 s⁻¹ | 0.06 s⁻¹µM⁻¹ | [4] |

Km (Michaelis constant) indicates the substrate concentration at half-maximal velocity; a lower Km signifies higher affinity. Ki (inhibition constant) for this compound indicates its high affinity for the HSV-1 TK active site. Data for Vmax (maximal velocity) and kcat (turnover number) are provided where available.

As the data shows, HSV-1 TK binds this compound with an affinity (Ki ≈ 2.0 µM) nearly identical to its affinity for the natural substrate D-Thymidine (Km ≈ 0.38 - 2.8 µM).[4][12] This demonstrates that this compound is an excellent substrate for the viral enzyme, whereas it is largely ignored by human kinases.

Visualizing the this compound Pathway and Applications

Graphviz diagrams are used to illustrate the key pathways and experimental workflows.

Diagram 1: The Thymidine Salvage Pathway

Diagram 2: Differential Metabolism of this compound

Applications in Research and Drug Development

The unique metabolic fate of this compound in the presence of HSV-TK underpins its use in two major applications:

Suicide Gene Therapy for Cancer

The most prominent application is the HSV-TK/Ganciclovir (GCV) suicide gene therapy system.[6][7][13] The principle is as follows:

-

Gene Delivery: The gene encoding HSV-TK is selectively delivered to tumor cells using a vector (e.g., a retrovirus).[7][13]

-

Prodrug Administration: The patient is administered a non-toxic prodrug, such as Ganciclovir (GCV) or Acyclovir (ACV).[4][12]

-

Selective Activation: Inside the HSV-TK-expressing tumor cells, the viral kinase phosphorylates GCV into GCV-monophosphate. Host cellular kinases then convert this into the toxic GCV-triphosphate.[9][14]

-

Cytotoxicity: GCV-triphosphate is incorporated into replicating DNA, where it acts as a chain terminator, leading to DNA damage and apoptosis (cell death) specifically in the cancer cells.[13][14]

Normal, healthy cells lacking HSV-TK do not activate the prodrug, thus sparing them from toxicity.[2][3] The principle of selective phosphorylation by HSV-TK also applies to this compound, which can inhibit viral growth.[12]

Non-Invasive Imaging of Gene Expression

By radiolabeling this compound or its analogs (e.g., with Fluorine-18), it can be used as a probe for Positron Emission Tomography (PET) imaging.

-

Tracer Injection: A radiolabeled this compound analog is administered to the subject.

-

Selective Uptake and Trapping: The tracer is transported into cells, but it is only phosphorylated and trapped within cells that are expressing the HSV-TK gene.

-

Imaging: The accumulation of the radiotracer provides a quantifiable signal that allows for the non-invasive visualization and monitoring of the location and level of HSV-TK gene expression in vivo. This is invaluable for tracking the delivery and activity of gene therapy vectors or engineered cells.

Detailed Experimental Protocols

Protocol: In Vitro Thymidine Kinase (TK) Activity Assay

This protocol measures the rate of phosphorylation of a radiolabeled thymidine substrate by TK in a cell or tissue lysate.

Materials:

-

Cell/tissue lysate containing the TK enzyme.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.8), 5 mM MgCl₂, 5 mM ATP, 2 mM DTT.

-

Substrate Mix: Assay buffer containing [³H]-Thymidine (or [¹⁴C]-Thymidine) at a known specific activity and concentration (e.g., 20 µM final concentration).

-

Whatman DE81 ion-exchange filter paper discs (2.5 cm).

-

Wash Buffers: 1 mM ammonium formate; 70% ethanol.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

Methodology:

-

Lysate Preparation: Prepare soluble protein extracts from cells or tissues in a suitable lysis buffer on ice. Determine the total protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

Reaction Setup: On ice, prepare reaction tubes. For each sample, add a specific amount of protein lysate (e.g., 10-50 µg). Include a "no enzyme" control with lysis buffer only.

-

Initiate Reaction: Pre-warm tubes to 37°C for 2 minutes. Start the reaction by adding the pre-warmed Substrate Mix to each tube to a final volume of 50 µL. Mix gently and incubate at 37°C.

-

Time Points: At specific time points (e.g., 0, 5, 10, 15, and 20 minutes), remove a 20 µL aliquot from the reaction and immediately spot it onto a labeled DE81 filter disc. The negative charge of the paper binds the phosphorylated nucleotide product ([³H]-dTMP) but not the unphosphorylated nucleoside ([³H]-Thymidine).

-

Washing: Allow the discs to dry completely. Wash the discs three times for 5 minutes each in 1 mM ammonium formate to remove unreacted substrate. Follow with a final wash in 70% ethanol to dehydrate the discs.

-

Counting: Place the dried discs into scintillation vials, add 5 mL of scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Calculation: Convert CPM to moles of product formed using the specific activity of the [³H]-Thymidine. Plot product formed versus time to determine the initial reaction velocity. Normalize the activity to the amount of protein in the lysate (e.g., in pmol/min/mg protein).

Diagram 3: Workflow for TK Activity Assay

Protocol: Quantification of Cellular Nucleotide Pools by HPLC

This protocol allows for the direct measurement of intracellular concentrations of dNTPs, including dTTP, providing a downstream readout of salvage pathway activity.

Materials:

-

Cultured cells.

-

Methanol or rapid filtration apparatus.

-

Extraction Solution: Cold 60% methanol or 0.5 M perchloric acid (PCA).

-

Neutralization Solution (for PCA): 2.5 M KOH.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Anion-exchange or reverse-phase C18 column.

-

Mobile Phase Buffers (system dependent, e.g., potassium phosphate buffers with an acetonitrile gradient).

-

dNTP standards (dATP, dCTP, dGTP, dTTP).

Methodology:

-

Cell Harvesting: Rapidly harvest a known number of cells. For adherent cells, quickly wash with cold PBS and quench metabolism by adding ice-cold 60% methanol. For suspension cells, rapid filtration is preferred to separate cells from the medium quickly.

-

Nucleotide Extraction:

-

Methanol Extraction: Scrape cells in cold methanol, vortex vigorously, and centrifuge at high speed (~16,000 x g) at 4°C. Collect the supernatant containing the soluble nucleotides.

-

Acid Extraction: Resuspend the cell pellet in ice-cold 0.5 M PCA. Vortex and incubate on ice for 20 minutes. Centrifuge to pellet cell debris. Carefully transfer the supernatant to a new tube and neutralize by adding 2.5 M KOH dropwise until the pH is ~7.0. The precipitated KClO₄ can be removed by a final centrifugation step.

-

-

Sample Preparation: Lyophilize (freeze-dry) the nucleotide extract to concentrate the sample. Reconstitute the dried extract in a small, known volume of mobile phase buffer or ultrapure water.

-

HPLC Analysis:

-

Equilibrate the HPLC column with the starting mobile phase conditions.

-

Inject a known volume of the reconstituted sample onto the column.

-

Run the HPLC gradient program to separate the different nucleotides.

-

Detect the nucleotides by their UV absorbance, typically at 254 or 260 nm.

-

-

Quantification: Run a standard curve with known concentrations of dNTP standards. Identify the peaks in the sample chromatogram by comparing their retention times to the standards. Quantify the amount of each dNTP by integrating the peak area and comparing it to the standard curve.

-

Calculation: Normalize the amount of each nucleotide to the initial number of cells to determine the intracellular concentration (e.g., in pmol/10⁶ cells).

Conclusion

This compound's role in the DNA salvage pathway is one of selective interaction, making it a powerful tool for molecular medicine and research. While inert in the endogenous human pathway, its efficient phosphorylation by viral thymidine kinases like HSV-TK provides a highly specific mechanism for targeting cells for destruction or for non-invasive imaging. This differential metabolism has been successfully exploited in suicide gene therapy for cancer and continues to be a critical component in the development of advanced cell and gene therapies. A thorough understanding of the underlying enzymatic kinetics and pathways is essential for professionals seeking to leverage this unique molecular interaction for therapeutic and diagnostic innovation.

References

- 1. Thymidine kinase - Wikipedia [en.wikipedia.org]

- 2. Thymidine kinase 1 through the ages: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Alpha-Herpesvirus Thymidine Kinase Genes Mediate Viral Virulence and Are Potential Therapeutic Targets [frontiersin.org]

- 4. Characterization of Herpes Simplex Virus type 1 thymidine kinase mutants engineered for improved ganciclovir or acyclovir activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thymidine kinase 1 - Wikipedia [en.wikipedia.org]

- 6. Advances in Thymidine Kinase 2 Deficiency: Clinical Aspects, Translational Progress, and Emerging Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thymidine kinase 2, mitochondrial - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Differences in the kinetic properties of thymidine kinase isoenzymes in unstimulated and phytohemagglutinin-stimulated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 11. A Mathematical Model of Human Thymidine Kinase 2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of Herpes Simplex Virus-1 Thymidine Kinase Alanine 168 in Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Kinetic Effects on Thymidine Kinase 2 by Enzyme-Bound dTTP May Explain the Mitochondrial Side Effects of Antiviral Thymidine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thymidine Kinase 2 Deficiency (TK2d) [webmd.com]

Chemical structure and properties of deoxythymidine

An In-depth Technical Guide to the Chemical Structure and Properties of Deoxythymidine

Introduction

Deoxythymidine, also known as thymidine, is a pyrimidine deoxynucleoside fundamental to molecular biology and medicine.[1] It is one of the four essential nucleoside building blocks of deoxyribonucleic acid (DNA), where it pairs with deoxyadenosine.[1][2] Composed of a deoxyribose sugar linked to the pyrimidine base thymine, deoxythymidine plays a critical role in DNA replication and repair.[1][3] Its significance extends to its use in synchronizing cell cultures in the G1/early S phase and as a precursor in the synthesis of crucial antiviral drugs, such as Azidothymidine (AZT) used in HIV treatment.[1][4] This guide provides a detailed overview of its chemical structure, physicochemical and spectroscopic properties, biological roles, and key experimental protocols relevant to researchers in drug development and life sciences.

Chemical Structure

Deoxythymidine is a nucleoside composed of a pyrimidine base, thymine, covalently bonded to a deoxyribose sugar via a β-N1-glycosidic bond.[5] The systematic IUPAC name is 1-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione.[1] Unlike the ribonucleosides found in RNA, the sugar in deoxythymidine is 2'-deoxyribose, meaning it lacks a hydroxyl group at the 2' position of the pentose ring.[6]

References

- 1. Thymidine - Wikipedia [en.wikipedia.org]

- 2. everypixel.com [everypixel.com]

- 3. What is Deoxythymidine/Deoxycytidine used for? [synapse.patsnap.com]

- 4. biologyonline.com [biologyonline.com]

- 5. Thymidine diphosphate - Wikipedia [en.wikipedia.org]

- 6. Showing Compound thymidine (FDB031201) - FooDB [foodb.ca]

L-Thymidine's Role in DNA Synthesis and Repair: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Thymidine, the L-enantiomer of the naturally occurring D-Thymidine, presents a fascinating case study in stereochemistry and biological activity. Unlike its D-counterpart, a fundamental building block of DNA, this compound is not incorporated into the host's genetic material and does not participate in endogenous DNA synthesis or repair pathways. Instead, its primary and clinically significant function lies in its potent and selective antiviral activity, exemplified by its use as the drug Telbivudine for the treatment of chronic hepatitis B. This technical guide provides an in-depth exploration of this compound's mechanism of action, its metabolic activation, and its specific role as a chain terminator of viral DNA synthesis. We will delve into the quantitative data from key clinical trials, detail relevant experimental protocols, and visualize the core biochemical pathways and experimental workflows.

Core Concepts: this compound vs. D-Thymidine in Cellular Processes

The stereoisomerism of nucleosides is a critical determinant of their biological function. D-Thymidine is the natural isomer utilized by human cells for DNA synthesis and repair.[1] Cellular kinases phosphorylate D-Thymidine to D-Thymidine triphosphate (dTTP), which is then incorporated by DNA polymerases into the growing DNA strand opposite adenine.[2]

In stark contrast, this compound is not a substrate for mammalian DNA polymerases and therefore is not integrated into the host cell's DNA.[3] This stereospecificity is a cornerstone of its favorable safety profile as an antiviral agent, as it minimizes the risk of mitochondrial toxicity and mutagenesis that can be associated with other nucleoside analogs.[4][5] The primary function of this compound in a biological context is as a pro-drug that, upon intracellular phosphorylation, acts as a potent inhibitor of viral reverse transcriptase, specifically the DNA polymerase of the hepatitis B virus (HBV).[6][7]

Mechanism of Action: this compound as an Antiviral Agent (Telbivudine)

The antiviral activity of this compound, in the form of the drug Telbivudine, is a multi-step process that occurs within infected hepatocytes.

2.1. Cellular Uptake and Phosphorylation: this compound is administered orally and is readily absorbed.[3] Once inside the host cell, it is phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (L-dTTP).[7][8] This bioactivation is a critical step for its antiviral efficacy.

2.2. Inhibition of HBV DNA Polymerase: L-dTTP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the HBV DNA polymerase.[9] The viral polymerase mistakenly incorporates L-dTTP into the nascent viral DNA strand.

2.3. Chain Termination: Upon incorporation, L-dTTP acts as a chain terminator.[3][4] The absence of a 3'-hydroxyl group on the L-sugar moiety prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus halting the elongation of the viral DNA chain.[6] This preferential inhibition of the second strand synthesis of HBV DNA is a key feature of its mechanism.[3]

Signaling Pathway: Activation and Action of this compound (Telbivudine)

Caption: Metabolic activation and mechanism of action of this compound (Telbivudine).

Quantitative Data from Clinical Trials

The efficacy and safety of Telbivudine (this compound) have been evaluated in numerous clinical trials. The GLOBE trial is a landmark study that compared Telbivudine with Lamivudine for the treatment of chronic hepatitis B.

Table 1: Efficacy of Telbivudine vs. Lamivudine in HBeAg-Positive Patients at 2 Years (GLOBE Trial) [5]

| Efficacy Endpoint | Telbivudine (600 mg daily) | Lamivudine (100 mg daily) | P-value |

| Therapeutic Response | 63% | 48% | < 0.001 |

| Undetectable HBV DNA (<300 copies/mL) | 56% | 39% | < 0.001 |

| ALT Normalization | 77% | 68% | 0.003 |

| HBeAg Seroconversion | 30% | 25% | 0.095 |

| Viral Resistance | 25% | 40% | < 0.001 |

Table 2: Efficacy of Telbivudine vs. Lamivudine in HBeAg-Negative Patients at 2 Years (GLOBE Trial) [5]

| Efficacy Endpoint | Telbivudine (600 mg daily) | Lamivudine (100 mg daily) | P-value |

| Therapeutic Response | 78% | 66% | 0.007 |

| Undetectable HBV DNA (<300 copies/mL) | 82% | 57% | < 0.001 |

| ALT Normalization | 74% | 69% | 0.18 |

| Viral Resistance | 11% | 26% | < 0.001 |

Table 3: Comparison of Telbivudine and Adefovir in HBeAg-Positive Patients at 24 Weeks [4]

| Efficacy Endpoint | Telbivudine (600 mg daily) | Adefovir (10 mg daily) | P-value |

| Mean HBV DNA Reduction (log10 copies/mL) | 6.37 | 5.11 | < 0.01 |

| Patients with HBV DNA < 5 log10 copies/mL | 95% | 58% | < 0.01 |

Experimental Protocols

4.1. Quantification of HBV DNA in Serum

A common method for quantifying HBV DNA levels in clinical samples is real-time polymerase chain reaction (qPCR).

-

Principle: This method amplifies a specific region of the HBV genome and measures the amount of amplified product in real-time using fluorescent probes. The quantity of viral DNA in the sample is determined by comparing the amplification kinetics to a standard curve of known HBV DNA concentrations.[3][10]

-

Sample Preparation: Viral DNA is extracted from patient serum or plasma using commercially available kits.[11]

-

qPCR Reaction: A master mix containing DNA polymerase, primers specific for the HBV polymerase gene, a fluorescently labeled probe, and dNTPs is prepared. The extracted viral DNA and standards are added to the reaction mix.

-

Thermocycling and Data Analysis: The reaction is run in a real-time PCR instrument with specific cycling conditions for denaturation, annealing, and extension. The instrument software monitors the fluorescence signal at each cycle and calculates the HBV DNA concentration in international units per milliliter (IU/mL) or copies/mL.[12]

Experimental Workflow: HBV DNA Quantification by qPCR

Caption: Workflow for quantifying HBV DNA levels using qPCR.

4.2. Alanine Aminotransferase (ALT) Assay

ALT levels are a key biomarker for liver inflammation and are routinely monitored in patients with chronic hepatitis B.

-

Principle: The assay measures the enzymatic activity of ALT in serum or plasma. ALT catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate and L-glutamate. The rate of pyruvate formation is measured, which is directly proportional to the ALT activity.[13][14]

-

Methodology: A common method is a kinetic spectrophotometric assay. The pyruvate produced in the ALT reaction is reduced to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored over time.[15]

-

Procedure:

-

Patient serum or plasma is mixed with a reagent solution containing L-alanine, α-ketoglutarate, NADH, and LDH.

-

The change in absorbance at 340 nm is measured at regular intervals using a spectrophotometer.

-

The rate of absorbance change is used to calculate the ALT activity in units per liter (U/L).[9]

-

4.3. HBV Resistance Mutation Analysis

The emergence of drug resistance is a concern with long-term antiviral therapy. Mutations in the HBV polymerase gene can confer resistance to nucleoside/nucleotide analogs.

-

Principle: The region of the HBV polymerase gene known to harbor resistance mutations is amplified by PCR and then sequenced to identify specific amino acid changes.[16]

-

Methodology:

-

Viral DNA is extracted from the patient's serum.

-

The reverse transcriptase domain of the HBV polymerase gene is amplified using specific primers.

-

The PCR product is purified and sequenced using Sanger sequencing or next-generation sequencing methods.[17]

-

The obtained sequence is compared to a wild-type reference sequence to identify known resistance mutations, such as those at codons rtM204, rtL180, and rtA181.[18]

-

This compound and Host DNA Repair

While this compound's primary role is antiviral, the broader topic of thymidine and its analogs in DNA repair warrants a brief discussion. D-Thymidine and its analogs, such as 5-ethynyl-2'-deoxyuridine (EdU), are valuable research tools to study DNA repair processes.[1] These analogs can be incorporated into newly synthesized DNA during repair, allowing for the visualization and quantification of DNA repair events.

Interestingly, studies have shown that thymidine dinucleotides (pTpT), which are small fragments of DNA, can enhance the repair of UV-induced DNA damage.[19] This effect is mediated, at least in part, by the activation of the p53 tumor suppressor protein and the upregulation of genes involved in DNA repair and cell cycle control.[19] This highlights a distinct mechanism by which thymidine-related molecules can influence DNA repair, separate from the direct incorporation into the DNA backbone.

Pretreatment with D-thymidine has also been shown to have a protective effect against oxidative DNA damage in cell culture, potentially by influencing nucleotide pools and inducing cell cycle arrest to allow for repair.[20][21] It is important to reiterate that these functions are attributed to the D-enantiomer and its derivatives, not this compound.

Drug Development and Future Perspectives

The development of this compound as Telbivudine is a prime example of rational drug design, leveraging stereochemical differences to achieve high antiviral potency with a favorable safety profile. Its lack of interaction with host DNA polymerases minimizes off-target effects commonly associated with nucleoside analogs.[4][5]

Future research in this area may focus on:

-

Novel L-nucleoside analogs: Exploring other L-nucleosides with potentially improved resistance profiles or broader antiviral activity.

-

Combination therapies: Investigating the synergistic effects of this compound with other antiviral agents to enhance efficacy and reduce the emergence of resistance.

-

Targeted delivery: Developing strategies to deliver this compound or its phosphorylated forms more efficiently to infected hepatocytes, potentially reducing systemic exposure and further enhancing safety.

Conclusion

References

- 1. codecademy.com [codecademy.com]

- 2. High Frequency of Antiviral Resistance Mutations in HBV Genotypes A2 and H: Multidrug Resistance Strains in Mexico - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Telbivudine: A new treatment for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nonclinical Safety Profile of Telbivudine, a Novel Potent Antiviral Agent for Treatment of Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Telbivudine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Nonclinical safety profile of telbivudine, a novel potent antiviral agent for treatment of hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comprehensive review of telbivudine in pregnant women with chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical features of adverse reactions associated with telbivudine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 10. microbiology.testcatalog.org [microbiology.testcatalog.org]

- 11. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. mmpc.org [mmpc.org]

- 14. acb.org.uk [acb.org.uk]

- 15. wwwn.cdc.gov [wwwn.cdc.gov]

- 16. Resistant mutations and quasispecies complexity of hepatitis B virus during telbivudine treatment" | the Non-Coding RNA Group [pinga.no]

- 17. Detection of Anti-Hepatitis B Virus Drug Resistance Mutations Based on Multicolor Melting Curve Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hepatitis B Virus Genotype by Sequencing (Sendout) | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]

- 19. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ice-hbv.org [ice-hbv.org]

- 21. mdpi.com [mdpi.com]

The Salvage Pathway: A Comprehensive Guide to the Biochemical Conversion of L-Thymidine to dTTP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the salvage pathway, the primary biochemical route for the conversion of L-Thymidine to deoxythymidine triphosphate (dTTP), a crucial precursor for DNA synthesis. A thorough understanding of this pathway is paramount for research in cancer biology, virology, and the development of novel therapeutic agents. This document details the core enzymatic steps, presents key kinetic data for the involved enzymes, outlines experimental protocols for their study, and provides visual representations of the pathway and associated workflows.

The Core Biochemical Pathway

The conversion of this compound to dTTP is a three-step phosphorylation cascade catalyzed by a series of kinases. This process, known as the thymidine salvage pathway, is essential for recycling thymidine from degraded DNA and from the extracellular environment. The pathway is particularly active in proliferating cells and is a key target for various chemotherapeutic drugs.

The three primary enzymes involved in this pathway are:

-

Thymidine Kinase (TK): Initiates the pathway by phosphorylating this compound to deoxythymidine monophosphate (dTMP). In mammalian cells, there are two main isoenzymes: the cytosolic Thymidine Kinase 1 (TK1) and the mitochondrial Thymidine Kinase 2 (TK2). TK1 is cell-cycle regulated and its activity is significantly elevated during the S phase, making it a prominent marker for cell proliferation.

-

Thymidylate Kinase (TMPK): Catalyzes the second phosphorylation step, converting dTMP to deoxythymidine diphosphate (dTDP).

-

Nucleoside Diphosphate Kinase (NDPK): Performs the final phosphorylation, converting dTDP to the end product, deoxythymidine triphosphate (dTTP), which is then available for incorporation into DNA. NDPKs are generally non-specific and are involved in the phosphorylation of other nucleoside diphosphates as well.

The overall transformation can be summarized as follows:

This compound → dTMP → dTDP → dTTP

Below is a Graphviz diagram illustrating this core signaling pathway.

Quantitative Data: Enzyme Kinetics

The efficiency and regulation of the this compound to dTTP pathway are governed by the kinetic properties of its constituent enzymes. The following table summarizes key kinetic parameters for the human enzymes involved in this pathway.

| Enzyme | Substrate | Km | kcat (s⁻¹) | Vmax | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |

| Thymidine Kinase 1 (TK1) | This compound | 0.51 µM | 0.28 | - | 5.49 x 10⁵ |

| ATP | - | - | - | - | |

| Thymidylate Kinase (TMPK) | dTMP | 110 µM[1] | 3.6[1] | - | 3.27 x 10⁴[1] |

| ATP | 92 µM[1] | 3.2[1] | - | 3.48 x 10⁴[1] | |

| Nucleoside Diphosphate Kinase (NDPK) | dTDP | - | - | - | - |

| NTP (e.g., ATP) | - | - | - | - |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study the this compound to dTTP pathway.

Thymidine Kinase (TK) Activity Assay

This protocol describes a common method for measuring TK activity based on the incorporation of a radiolabeled thymidine analog into dTMP.

Objective: To quantify the enzymatic activity of Thymidine Kinase in a biological sample.

Materials:

-

Cell or tissue lysate

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

ATP solution (e.g., 10 mM)

-

[³H]-Thymidine (specific activity ~20 Ci/mmol)

-

DEAE-cellulose filter paper discs

-

Scintillation vials

-

Scintillation cocktail

-

Ethanol

-

Ammonium formate

Workflow Diagram:

Procedure:

-

Lysate Preparation: Prepare a cytosolic extract from cells or tissues by homogenization in a suitable lysis buffer, followed by centrifugation to remove cellular debris. Determine the protein concentration of the lysate.

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, ATP, and [³H]-Thymidine.

-

Initiation: Start the reaction by adding a known amount of the cell or tissue lysate to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by spotting an aliquot of the reaction mixture onto a DEAE-cellulose filter paper disc. The negatively charged dTMP will bind to the positively charged filter paper.

-

Washing: Wash the filter discs multiple times with ethanol and ammonium formate to remove unreacted [³H]-Thymidine.

-

Elution and Quantification: Elute the [³H]-dTMP from the filter discs and measure the radioactivity using a scintillation counter.

-

Calculation: Calculate the TK activity as the amount of [³H]-dTMP formed per unit of time per amount of protein.

Thymidylate Kinase (TMPK) Activity Assay

This protocol outlines a coupled enzyme assay to measure TMPK activity by monitoring the consumption of NADH.

Objective: To determine the enzymatic activity of Thymidylate Kinase.

Materials:

-

Purified TMPK or cell lysate

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.6, 10 mM MgCl₂, 100 mM KCl)

-

dTMP solution

-

ATP solution

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Lactate dehydrogenase (LDH)

-

Pyruvate kinase (PK)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Workflow Diagram:

Procedure:

-

Reaction Mixture: In a cuvette, prepare the reaction mixture containing the assay buffer, dTMP, ATP, PEP, NADH, LDH, and PK.

-

Background Measurement: Measure the initial absorbance at 340 nm to establish a baseline.

-

Initiation: Start the reaction by adding the TMPK enzyme preparation or cell lysate to the cuvette.

-

Monitoring: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD⁺ by LDH is coupled to the production of ADP by TMPK and PK.

-

Calculation: Calculate the rate of NADH consumption from the linear portion of the absorbance curve. Using the molar extinction coefficient of NADH, determine the TMPK activity.

Nucleoside Diphosphate Kinase (NDPK) Activity Assay

Similar to the TMPK assay, a coupled enzyme assay can be used to measure NDPK activity.

Objective: To measure the enzymatic activity of Nucleoside Diphosphate Kinase.

Materials:

-

Purified NDPK or cell lysate

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

dTDP solution

-

ATP solution (or another NTP donor)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Lactate dehydrogenase (LDH)

-

Pyruvate kinase (PK)

-

Spectrophotometer

Procedure:

The procedure is analogous to the TMPK assay, with dTDP being the substrate instead of dTMP. The production of ADP from the NDPK-catalyzed reaction is coupled to the oxidation of NADH, which is monitored spectrophotometrically at 340 nm.

Measurement of Intracellular dTTP Levels

This protocol describes a common method for the quantification of dTTP pools in cell extracts using a DNA polymerase-based assay.

Objective: To determine the intracellular concentration of dTTP.

Materials:

-

Cell extract (prepared by methods such as methanol extraction)

-

Reaction buffer for DNA polymerase

-

Synthetic DNA template-primer designed to be limiting for dTTP incorporation

-

dATP, dGTP, dCTP

-

[α-³²P]dATP or another labeled dNTP

-

DNA polymerase (e.g., Klenow fragment or Taq polymerase)

-

DEAE-cellulose filter paper or other method for separating DNA from unincorporated nucleotides

-

Scintillation counter

Workflow Diagram:

Procedure:

-

Cell Extraction: Harvest cells and extract nucleotides using a method like cold methanol extraction to precipitate macromolecules.

-

Reaction Setup: Prepare a reaction mixture containing the DNA polymerase buffer, a synthetic template-primer where the extent of synthesis is dependent on the amount of dTTP, the other three dNTPs (dATP, dGTP, dCTP), a radiolabeled dNTP (e.g., [α-³²P]dATP), and DNA polymerase.

-

Standard Curve: Prepare a series of reactions with known concentrations of dTTP to generate a standard curve.

-

Sample Reaction: Initiate the reaction by adding the cell extract to the reaction mixture.

-

Incubation: Incubate the reactions to allow for DNA synthesis.

-

Separation and Quantification: Stop the reactions and separate the newly synthesized radiolabeled DNA from the unincorporated radiolabeled dNTPs. Quantify the incorporated radioactivity using a scintillation counter.

-

Calculation: Determine the amount of dTTP in the cell extract by comparing the radioactivity incorporated in the sample reactions to the standard curve. Normalize the dTTP amount to the number of cells used for the extraction.

This comprehensive guide provides a foundational understanding of the this compound to dTTP biochemical pathway, offering valuable data and methodologies for researchers and professionals in the field. The provided protocols serve as a starting point and may require optimization based on specific experimental systems and objectives.

References

L-Thymidine's role in preserving genomic stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The fidelity of the genome is paramount for cellular function and organismal health. A complex network of pathways has evolved to safeguard genomic integrity, and at the heart of this network lies the availability and balance of deoxyribonucleoside triphosphates (dNTPs), the fundamental building blocks of DNA. L-Thymidine, a pyrimidine deoxynucleoside, plays a critical and multifaceted role in this process. Its proper metabolism and incorporation into DNA are essential for accurate DNA replication, efficient DNA repair, and the overall maintenance of genomic stability.[1][2] This technical guide provides a comprehensive overview of the pivotal role of this compound in preserving genomic integrity, with a focus on its impact on DNA replication and repair, cell cycle regulation, and the maintenance of balanced nucleotide pools.

The Central Role of this compound in DNA Synthesis and Replication

This compound is a precursor for the synthesis of deoxythymidine triphosphate (dTTP), one of the four dNTPs required for DNA synthesis.[1][3] The cellular uptake of this compound is mediated by transporters such as the human equilibrative nucleoside transporter 1 (hENT1).[1] Once inside the cell, it is phosphorylated by thymidine kinase (TK) to deoxythymidine monophosphate (dTMP), which is further phosphorylated to deoxythymidine diphosphate (dTDP) and finally to dTTP.[1][3]

Maintaining a balanced pool of dNTPs is crucial for the fidelity of DNA replication.[2][4] An imbalance can lead to increased mutation rates and replication stress.[4][5] Exogenous supplementation with this compound can significantly increase intracellular dTTP levels, which in turn can allosterically regulate ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.[6][7] This regulation helps to maintain a balanced supply of all four dNTPs, thereby promoting efficient and accurate DNA replication.[6][7] Studies have shown that this compound supplementation can accelerate replication fork progression, highlighting its importance in alleviating replication stress and preserving genomic stability.[6][7]

This compound's Contribution to DNA Repair and Damage Response

Genomic DNA is constantly under assault from both endogenous and exogenous sources of damage. Efficient DNA repair mechanisms are therefore essential for maintaining genomic stability. This compound and its metabolites are integral to these repair processes.

Upon DNA damage, cells can activate a complex signaling network known as the DNA Damage Response (DDR).[8] This response coordinates cell cycle arrest with DNA repair to prevent the propagation of damaged DNA. This compound plays a role in this process by ensuring a sufficient supply of dTTP for repair synthesis.[9] Depletion of thymidine can lead to replication stress, DNA damage, and mutations.[1]

Furthermore, thymidine dinucleotides (pTpT) have been shown to enhance the repair of UV-induced DNA damage.[10] This enhancement is mediated, at least in part, through the upregulation of genes involved in DNA repair and cell cycle control, some of which are regulated by the tumor suppressor protein p53.[10] This suggests a p53-mediated mammalian SOS response triggered by thymidine dinucleotides.[10]

Modulation of Cell Cycle Progression by this compound

The cell cycle is a tightly regulated process that ensures the faithful duplication and segregation of the genome. This compound can influence cell cycle progression, a property that has been exploited experimentally for cell synchronization.[11][12][13] High concentrations of thymidine can inhibit DNA replication by creating an excess of dTTP, which provides negative feedback on dCTP synthesis, thus arresting cells at the G1/S boundary.[11][12][13] This "thymidine block" is a widely used technique to synchronize cell populations for cell cycle studies.[12][13][14]

Beyond its use as a synchronizing agent, this compound's influence on the cell cycle has implications for genomic stability. By inducing a temporary arrest, it can provide a window for DNA repair to occur before the cell enters S-phase, thereby preventing the replication of damaged DNA.[11] Studies have shown that pretreatment with thymidine can induce a significant G0/G1 phase arrest, which is associated with a protective effect against oxidative DNA damage.[11][15]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from key studies investigating the role of this compound in preserving genomic stability.

Table 1: Effect of this compound Pretreatment on H₂O₂-Induced DNA Damage in HepG2 Cells

| Treatment Group | Comet Tail Length (μm) |

| 1.0 mM H₂O₂ | 42.1 ± 10.8 |

| 600 μM Thymidine + 1.0 mM H₂O₂ | 21.9 ± 2.4 |

Data from a study demonstrating that pretreatment with thymidine significantly reduced DNA damage induced by hydrogen peroxide.[11][15]

Table 2: Effect of this compound Pretreatment on Cell Cycle Distribution in H₂O₂-Treated HepG2 Cells

| Treatment Group | % Cells in G0/G1 Phase |

| Control | 44.6 ± 2.2 |

| 300 μM Thymidine + 1.0 mM H₂O₂ | 49.0 ± 0.8 |

| 600 μM Thymidine + 1.0 mM H₂O₂ | 56.6 ± 0.4 |

| 1200 μM Thymidine + 1.0 mM H₂O₂ | 61.3 ± 0.7 |

Data from a study showing a dose-dependent increase in G0/G1 phase arrest with thymidine pretreatment in cells exposed to oxidative stress.[11]

Table 3: Impact of this compound Supplementation on dNTP Pools and Replication Fork Speed

| Cell Line | Treatment | Change in dTTP Levels | Change in dGTP Levels | Change in Replication Fork Speed |

| Multiple Mammalian Cell Lines | 20 μM Thymidine | Increased | Increased | Significantly Accelerated |

Data from a study illustrating that thymidine supplementation boosts dTTP and dGTP levels, leading to faster replication fork progression.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in this guide.

Comet Assay (Single Cell Gel Electrophoresis)

This technique is used to detect DNA damage at the level of individual cells.

-

Cell Preparation: Harvest cells and resuspend in low melting point agarose.

-

Slide Preparation: Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.

-

Lysis: Immerse the slides in a lysis solution (containing high salt and detergent) to remove cell membranes and proteins, leaving behind the nucleoid.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., propidium iodide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

DNA Fiber Assay

This method is used to visualize and measure the speed of DNA replication forks.

-

Cell Labeling: Sequentially label replicating cells with two different thymidine analogs, such as 5-iodo-2'-deoxyuridine (IdU) and 5-chloro-2'-deoxyuridine (CldU), for defined periods.

-

Cell Lysis: Harvest the cells and lyse them on a microscope slide to release and stretch the DNA fibers.

-

Immunodetection: Use specific antibodies to detect the incorporated IdU and CldU. These primary antibodies are then detected with fluorescently labeled secondary antibodies of different colors.

-

Microscopy and Analysis: Visualize the labeled DNA fibers using a fluorescence microscope. The length of the fluorescent tracks corresponding to IdU and CldU incorporation is measured to calculate the replication fork speed.[6]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of a cell population in the different phases of the cell cycle.

-

Cell Fixation: Harvest the cells and fix them in cold ethanol to permeabilize the cell membrane.

-

RNAse Treatment: Treat the cells with RNase to degrade RNA and ensure that the fluorescent dye only binds to DNA.

-

DNA Staining: Stain the cells with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI) or DAPI. The amount of fluorescence is directly proportional to the amount of DNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells.

-

Data Analysis: The data is plotted as a histogram of fluorescence intensity versus cell count. Cells in G1 phase will have a 2N DNA content, cells in G2/M phase will have a 4N DNA content, and cells in S phase will have a DNA content between 2N and 4N.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involving this compound is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate key pathways and workflows.

Caption: this compound metabolism pathway leading to DNA synthesis.

Caption: Role of this compound in the DNA damage response pathway.

Caption: Experimental workflow for cell synchronization using a double thymidine block.

Conclusion

This compound is far more than a simple building block of DNA; it is a key regulator of genomic stability. Through its central role in dNTP pool maintenance, DNA replication fidelity, DNA repair processes, and cell cycle control, this compound ensures the accurate transmission of genetic information. An imbalance in thymidine metabolism can have profound consequences, leading to replication stress, increased mutation rates, and genomic instability—hallmarks of cancer and other genetic diseases. For researchers and professionals in drug development, a thorough understanding of this compound's role is critical for developing novel therapeutic strategies that target the intricate machinery of genome maintenance. Future research will undoubtedly continue to unravel the complex network of interactions governed by this fundamental nucleoside, further solidifying its importance in cellular health and disease.

References

- 1. Thymidines: Key role in DNA synthesis & cellular health [baseclick.eu]

- 2. Nucleotide Pool Imbalance and Antibody Gene Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thymidine diphosphate - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Thymidine - Wikipedia [en.wikipedia.org]

- 6. Decoding nucleoside supplementation: how thymidine outperforms ribonucleosides in accelerating mammalian replication forks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diva-portal.org [diva-portal.org]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Enhancement of DNA repair in human skin cells by thymidine dinucleotides: evidence for a p53-mediated mammalian SOS response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protective Effect of Thymidine on DNA Damage Induced by Hydrogen Peroxide in Human Hepatocellular Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell synchronization - Wikipedia [en.wikipedia.org]

- 13. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thymidine block does not synchronize L1210 mouse leukaemic cells: implications for cell cycle control, cell cycle analysis and whole‐culture synchronization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protective Effect of Thymidine on DNA Damage Induced by Hydrogen Peroxide in Human Hepatocellular Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of L-Thymidine and its Enantiomeric Counterpart in the Fidelity of Genetic Information Transmission

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thymidine, a fundamental nucleoside, is paramount to the integrity of genetic information. As a cornerstone of DNA structure, its precise regulation and incorporation are critical for faithful DNA replication and repair. This technical whitepaper provides a comprehensive examination of the significance of thymidine, with a particular focus on the differential roles of its natural D-enantiomer and the synthetic L-enantiomer, L-Thymidine (Telbivudine), in both cellular physiology and therapeutic intervention. This guide delves into the intricate metabolic pathways governing thymidine nucleotide pools, presents quantitative data on key enzymatic players, details essential experimental protocols for their study, and explores the therapeutic applications of this compound. Visualizations of metabolic and regulatory pathways are provided to facilitate a deeper understanding of these complex processes.

Introduction: The Dichotomy of Thymidine Enantiomers

Thymidine, or more precisely deoxythymidine, is a pyrimidine deoxynucleoside composed of a deoxyribose sugar linked to the nitrogenous base thymine. In its naturally occurring form, D-Thymidine, it is an indispensable component of deoxyribonucleic acid (DNA). Within the DNA double helix, thymidine forms two hydrogen bonds with deoxyadenosine, a pairing crucial for the structural stability and accurate replication of the genetic code.[1][2] The presence of thymine in DNA, as opposed to uracil found in RNA, is a key feature that enhances genetic stability, as it allows for the efficient recognition and repair of cytosine deamination, a common form of DNA damage.

Conversely, this compound (commercially known as Telbivudine) is the synthetic L-enantiomer of the natural D-thymidine.[3] While structurally similar, this stereoisomeric difference profoundly alters its biological activity. This compound is not a substrate for human DNA polymerases and is therefore not incorporated into the human genome.[4] However, it is recognized and phosphorylated by viral reverse transcriptases, such as that of the Hepatitis B virus (HBV), making it a potent and specific antiviral agent.[5][6] This whitepaper will explore the significance of both D- and this compound in the context of genetic information transmission and therapeutic applications.

D-Thymidine Metabolism: A Tightly Orchestrated Process for Genetic Integrity

The intracellular pool of deoxythymidine triphosphate (dTTP), the activated form of thymidine, is meticulously regulated to ensure an adequate supply for DNA synthesis and repair without reaching cytotoxic levels. This regulation is achieved through two primary pathways: the de novo synthesis pathway and the salvage pathway.

De Novo Synthesis Pathway

The de novo pathway synthesizes thymidylate from simpler precursor molecules. The process begins with the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) by the enzyme thymidylate synthase (TS).[7][8] This reaction is unique as it involves the transfer of a methyl group from N5,N10-methylenetetrahydrofolate. Subsequently, dTMP is phosphorylated to deoxythymidine diphosphate (dTDP) and then to dTTP by thymidylate kinase and nucleoside diphosphate kinase, respectively.[9] The de novo pathway is tightly linked to the cell cycle, with enzyme expression and activity peaking during the S phase to meet the demands of DNA replication.[10]

Salvage Pathway

The salvage pathway recycles thymidine from the degradation of DNA and from exogenous sources. The key enzyme in this pathway is thymidine kinase 1 (TK1) in the cytosol and thymidine kinase 2 (TK2) in the mitochondria.[9] TK1 phosphorylates thymidine to dTMP, which then enters the same phosphorylation cascade as in the de novo pathway to form dTTP.[8] TK1 activity is also strictly cell cycle-regulated, being low in quiescent cells and high in proliferating cells, making it a valuable biomarker for cancer diagnostics and prognostics.[7][11][12]

Regulation of Thymidine Metabolism

The balance between the de novo and salvage pathways is critical and is regulated by a complex network of feedback mechanisms and cell cycle controls. High levels of dTTP act as a feedback inhibitor of both thymidine kinase 1 and ribonucleotide reductase, the enzyme responsible for producing the deoxyribonucleoside diphosphate precursors for the de novo pathway.[7][12][13] This allosteric regulation ensures that the production of dTTP is matched to the cell's needs, preventing the mutagenic and cytotoxic effects of nucleotide pool imbalances.

Figure 1: Simplified overview of D-Thymidine metabolism pathways.

Quantitative Insights into Thymidine Metabolism

The efficiency and regulation of thymidine metabolism are underpinned by the kinetic properties of its key enzymes and the intracellular concentrations of its metabolites. This quantitative data is crucial for understanding cellular proliferation and for the development of targeted therapeutics.

Table 1: Kinetic Parameters of Key Human Enzymes in Thymidine Metabolism

| Enzyme | Substrate | Km (µM) | Vmax | Inhibitor | Ki (µM) | Reference |

| Thymidine Kinase 1 (TK1) | Thymidine | 0.3 - 15 | - | dTTP | - | [14][15] |

| ATP | - | - | ||||

| Thymidylate Synthase (TS) | dUMP | 3.6 | - | FdUMP | - | [16] |

| CH2-THF | 4.3 | - |

Note: Km values for TK1 can vary depending on its oligomeric state (dimer vs. tetramer).[14]

Table 2: Intracellular Concentrations of Deoxythymidine Triphosphate (dTTP)

| Cell Type | Condition | dTTP Concentration (µM) | Reference |

| HL-60 (Human promyelocytic leukemia) | Untreated | 24.52 | [17] |

| Human Bone Marrow Cells | Normal | 1.4 (pmol/106 cells) | [18] |

| PHA-stimulated Lymphocytes | 72h culture | 9.4 (pmol/106 cells) | [18] |

This compound: A Therapeutic Anomaly in Genetic Information Transfer

As previously mentioned, this compound (Telbivudine) is a synthetic nucleoside analog that acts as a potent antiviral agent against Hepatitis B.[3] Its therapeutic efficacy lies in its ability to be selectively metabolized by the viral polymerase while being ignored by human cellular machinery.

Mechanism of Action

Telbivudine is administered as a prodrug and is phosphorylated intracellularly to its active triphosphate form, telbivudine 5'-triphosphate.[5][6] This active metabolite then competes with the natural substrate, dTTP, for incorporation into the nascent viral DNA chain by the HBV DNA polymerase (a reverse transcriptase).[13][19] The incorporation of telbivudine triphosphate results in chain termination, as it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thereby halting viral DNA replication.[6]

Figure 2: Mechanism of action of this compound (Telbivudine).

Pharmacokinetics and Clinical Significance

Telbivudine is orally bioavailable and is primarily eliminated unchanged in the urine.[5][16] Its pharmacokinetic profile allows for once-daily dosing.[20] Clinical trials have demonstrated its efficacy in reducing HBV DNA levels and normalizing liver enzymes in patients with chronic hepatitis B.[3] The specificity of this compound for the viral polymerase minimizes its toxicity to human cells, representing a successful example of targeted antiviral therapy based on the subtle stereochemistry of a fundamental biological molecule.

Experimental Protocols for Studying Thymidine's Role

The study of thymidine metabolism and its role in cellular processes relies on a set of well-established experimental techniques. Below are detailed methodologies for key assays.

[3H]-Thymidine Incorporation Assay for Cell Proliferation

This classic assay measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine.[11][21][22][23]

Objective: To quantify cell proliferation by measuring the incorporation of [3H]-thymidine into newly synthesized DNA.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

[3H]-Thymidine (specific activity ~1 µCi/µl)

-

Phosphate-buffered saline (PBS)

-

Trichloroacetic acid (TCA), 5% (w/v) ice-cold

-

Sodium hydroxide (NaOH), 0.25 N

-

Scintillation vials

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Seed cells in a multi-well plate at a desired density and allow them to adhere and grow for 24-48 hours.

-

Treat cells with the experimental compounds as required.

-

Add [3H]-Thymidine to each well at a final concentration of 1 µCi/ml.

-

Incubate for 4-24 hours, depending on the cell type and experimental design.

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Precipitate the DNA by adding ice-cold 5% TCA to each well and incubate on ice for 10-20 minutes.

-

Aspirate the TCA and wash the wells twice with ice-cold 5% TCA.

-

Solubilize the precipitated DNA by adding 0.25 N NaOH to each well and incubating at room temperature for 10-20 minutes with gentle agitation.

-

Transfer the lysate from each well to a separate scintillation vial.

-

Add scintillation cocktail to each vial and mix thoroughly.

-

Measure the radioactivity (counts per minute, CPM) in each vial using a liquid scintillation counter.

Thymidine Kinase (TK) Activity Assay

This assay measures the enzymatic activity of thymidine kinase by quantifying the conversion of thymidine to thymidine monophosphate.

Objective: To determine the activity of thymidine kinase in cell or tissue extracts.

Materials:

-

Cell or tissue extract

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

ATP solution

-

[3H]-Thymidine

-

DEAE-cellulose filter discs

-

Wash buffers (e.g., water, ethanol)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare cell or tissue lysates in a suitable lysis buffer and determine the protein concentration.

-

Set up the reaction mixture in a microcentrifuge tube containing assay buffer, ATP, and the cell extract.

-

Initiate the reaction by adding [3H]-Thymidine.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).

-

Stop the reaction by placing the tubes on ice or by adding a stop solution.

-

Spot a portion of the reaction mixture onto DEAE-cellulose filter discs.

-

Wash the filter discs extensively with water and then with ethanol to remove unreacted [3H]-Thymidine.

-

Dry the filter discs and place them in scintillation vials.

-

Add scintillation cocktail and measure the radioactivity to quantify the amount of [3H]-dTMP formed.

-

Calculate the TK activity, typically expressed as pmol of dTMP formed per minute per mg of protein.

HPLC-MS/MS for Intracellular dNTP Quantification

This highly sensitive and specific method allows for the accurate quantification of intracellular deoxyribonucleoside triphosphate pools.[14][24]

Objective: To quantify the absolute concentrations of dATP, dCTP, dGTP, and dTTP in cell extracts.

Materials:

-

Cultured cells

-

Ice-cold methanol

-

Internal standards (e.g., stable isotope-labeled dNTPs)

-

HPLC system coupled to a triple quadrupole mass spectrometer (MS/MS)

-

Appropriate HPLC column (e.g., porous graphitic carbon)

-

Mobile phases (e.g., ammonium acetate in water and ammonium hydroxide in acetonitrile)

Procedure:

-

Harvest cells rapidly and quench metabolic activity by washing with ice-cold PBS.

-

Extract the dNTPs by adding a known volume of ice-cold methanol containing internal standards.

-

Incubate on ice to allow for complete extraction and protein precipitation.

-

Centrifuge the samples to pellet cellular debris.

-

Transfer the supernatant containing the dNTPs to a new tube and dry it down (e.g., using a vacuum concentrator).

-

Reconstitute the dried extract in a known volume of the initial mobile phase.

-

Inject a defined volume of the reconstituted sample into the HPLC-MS/MS system.

-

Separate the dNTPs using a suitable chromatographic gradient.

-

Detect and quantify the dNTPs using multiple reaction monitoring (MRM) in negative ion mode on the mass spectrometer.

-

Calculate the intracellular concentrations based on the standard curves generated from known amounts of dNTP standards and normalized to the internal standards and cell number.

References

- 1. Novel ATP-cone-driven allosteric regulation of ribonucleotide reductase via the radical-generating subunit | eLife [elifesciences.org]

- 2. Cell and Tissue Specific Metabolism of Nucleoside and Nucleotide Drugs: Case Studies and Implications for Precision Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The structural basis for the allosteric regulation of ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular basis for allosteric specificity regulation in class Ia ribonucleotide reductase from Escherichia coli | eLife [elifesciences.org]

- 5. Thymidine Kinase 1: Making Its Mark In Immunotherapy [dermatoljournal.com]

- 6. Structural analyses of human thymidylate synthase reveal a site that may control conformational switching between active and inactive states - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thymidine kinase - Wikipedia [en.wikipedia.org]

- 8. Posttranscriptional regulation of thymidylate synthase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thymidine kinase 1 - Wikipedia [en.wikipedia.org]

- 10. Thymidine kinase 1 through the ages: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]

- 12. Human thymidine kinase 1. Regulation in normal and malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Different affinity of the two forms of human cytosolic thymidine kinase towards pyrimidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characteristics of thymidylate synthase purified from a human colon adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cell cycle regulation of thymidine kinase: residues near the carboxyl terminus are essential for the specific degradation of the enzyme at mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Autoregulation of human thymidylate synthase messenger RNA translation by thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Structural Basis for the Allosteric Regulation of Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Structures of human thymidylate synthase R163K with dUMP, FdUMP and glutathione show asymmetric ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Regulation of human thymidine kinase during the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Thymidylate synthase - Wikipedia [en.wikipedia.org]

- 24. Regulation and functional contribution of thymidine kinase 1 in repair of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application